2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring, a hydrazinecarbothioamide group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chloro and methyl groups onto the pyrazole ring.
Coupling with Hydrazinecarbothioamide: The pyrazole derivative is then coupled with hydrazinecarbothioamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Medicine
Drug Development: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and are used in various applications.
Pyrazole Derivatives: Structurally similar and used in medicinal chemistry and organic synthesis.
Uniqueness
2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C13H14ClN5O2S |
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Molecular Weight |
339.8g/mol |
IUPAC Name |
1-[(4-chloro-1-methylpyrazole-3-carbonyl)amino]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C13H14ClN5O2S/c1-19-7-8(14)11(18-19)12(20)16-17-13(22)15-9-5-3-4-6-10(9)21-2/h3-7H,1-2H3,(H,16,20)(H2,15,17,22) |
InChI Key |
QOKYHCXGRKOKHE-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NNC(=S)NC2=CC=CC=C2OC)Cl |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NNC(=S)NC2=CC=CC=C2OC)Cl |
Origin of Product |
United States |
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